N-(2,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
Overview
Description
N-(2,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperazine ring substituted with a carboxamide group, a methylsulfonyl group, and a 2,4-dimethylphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperazine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Substitution with Methylsulfonyl Group: The methylsulfonyl group is introduced via nucleophilic substitution using methylsulfonyl chloride in the presence of a base.
Attachment of the 2,4-Dimethylphenyl Group: The final step involves the coupling of the 2,4-dimethylphenyl group to the piperazine ring, which can be achieved through a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic ring and the piperazine nitrogen can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and various electrophiles/nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide: shares similarities with other piperazine derivatives, such as:
Uniqueness
The presence of both the methylsulfonyl and 2,4-dimethylphenyl groups in this compound imparts unique chemical properties, such as enhanced lipophilicity and specific electronic effects, which can influence its reactivity and biological activity. This makes it distinct from other piperazine derivatives and valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methylsulfonylpiperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-11-4-5-13(12(2)10-11)15-14(18)16-6-8-17(9-7-16)21(3,19)20/h4-5,10H,6-9H2,1-3H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPNAWRYTKZUOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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